molecular formula C24H23BrFN5O2 B602768 As1940477 hydrobromide CAS No. 1404189-10-1

As1940477 hydrobromide

Cat. No. B602768
CAS RN: 1404189-10-1
M. Wt: 512.4
InChI Key: HLSBLOLRAXOIFW-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS1940477 Hydrobromide is a monoclonal antibody that binds to the extracellular domain of the human TNF-α receptor . It inhibits TNF-α activity by blocking its interaction with the receptor . It is also a p38 mitogen-activated protein kinase (MAPK) inhibitor .


Molecular Structure Analysis

AS1940477 Hydrobromide has a molecular formula of C24H23BrFN5O2 . Its exact mass is 511.10 and its molecular weight is 512.380 . The structure includes a pyridazinone ring and a pyrazolopyrimidine ring .

Scientific Research Applications

Drug Development and Pharmacological Studies

Lastly, AS-1940477 hydrobromide is instrumental in drug development. It serves as a reference compound for the development of new p38 MAPK inhibitors with potential therapeutic applications. Pharmacological studies with this compound help in understanding the drug action, metabolism, and potential side effects .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for AS1940477 Hydrobromide is not available, it’s important to note that it is for research use only and not for human or veterinary use .

properties

IUPAC Name

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2.BrH/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29;/h2-11,16,26,31H,12-14H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIISCBSZHGCAU-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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